molecular formula C26H40N2O2 B14287463 2-(Octyloxy)-5-[4-(octyloxy)phenyl]pyrimidine CAS No. 113844-51-2

2-(Octyloxy)-5-[4-(octyloxy)phenyl]pyrimidine

Cat. No.: B14287463
CAS No.: 113844-51-2
M. Wt: 412.6 g/mol
InChI Key: ZOMJUSWZBVMBEV-UHFFFAOYSA-N
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Description

2-(Octyloxy)-5-[4-(octyloxy)phenyl]pyrimidine is an organic compound belonging to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

The synthesis of 2-(Octyloxy)-5-[4-(octyloxy)phenyl]pyrimidine typically involves the reaction of 4-(octyloxy)benzaldehyde with appropriate pyrimidine derivatives under specific conditions. One common method includes the use of a base-catalyzed condensation reaction, followed by cyclization to form the pyrimidine ring. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

2-(Octyloxy)-5-[4-(octyloxy)phenyl]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, often using reagents like halogens or alkylating agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(Octyloxy)-5-[4-(octyloxy)phenyl]pyrimidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of biological systems and as a potential lead compound in drug discovery.

    Medicine: This compound may have potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Industry: It is used in the development of advanced materials, such as liquid crystals and organic semiconductors.

Mechanism of Action

The mechanism of action of 2-(Octyloxy)-5-[4-(octyloxy)phenyl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

2-(Octyloxy)-5-[4-(octyloxy)phenyl]pyrimidine can be compared with other similar compounds, such as:

    Pyrimidone: A heterocyclic compound with similar structural features but different functional groups.

    Pyrimidopyrimidines: Bicyclic compounds with two fused pyrimidine rings, which have distinct chemical and biological properties. The uniqueness of this compound lies in its specific substitution pattern and the presence of octyloxy groups, which can influence its chemical reactivity and applications.

Properties

CAS No.

113844-51-2

Molecular Formula

C26H40N2O2

Molecular Weight

412.6 g/mol

IUPAC Name

2-octoxy-5-(4-octoxyphenyl)pyrimidine

InChI

InChI=1S/C26H40N2O2/c1-3-5-7-9-11-13-19-29-25-17-15-23(16-18-25)24-21-27-26(28-22-24)30-20-14-12-10-8-6-4-2/h15-18,21-22H,3-14,19-20H2,1-2H3

InChI Key

ZOMJUSWZBVMBEV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C2=CN=C(N=C2)OCCCCCCCC

Origin of Product

United States

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